molecular formula C8H11NO3 B13899553 (1R,6S)-6-Carbamoyl-3-cyclohexene-1-carboxylic acid CAS No. 1469-49-4

(1R,6S)-6-Carbamoyl-3-cyclohexene-1-carboxylic acid

Cat. No.: B13899553
CAS No.: 1469-49-4
M. Wt: 169.18 g/mol
InChI Key: AZDKWAUSBOZMHG-NTSWFWBYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1R,6S)-6-Carbamoyl-3-cyclohexene-1-carboxylic acid is a complex organic compound with the molecular formula C8H11NO3 and a molecular weight of 169.18 g/mol . It features a cyclohexene ring substituted with a carbamoyl group (-CONH2) and a carboxylic acid group (-COOH) at the 6 and 1 positions, respectively, creating a chiral scaffold with defined (1R,6S) stereochemistry . This compound serves as a valuable chiral building block and intermediate in organic synthesis and pharmaceutical research. The presence of both carbamoyl and carboxylic acid functional groups on a conformationally defined cyclohexene ring makes it a versatile precursor for the synthesis of more complex molecules. Compounds with this core structure are of significant interest in medicinal chemistry, particularly in the desymmetrization of meso dicarboxamides to access optically active cis-1,2-disubstituted cyclohexane derivatives, which are key structural motifs in various biologically active compounds . The carboxylic acid moiety can act as a key constituent of a pharmacophore, and its potential replacement with bioisosteres is a common strategy in drug design to optimize properties like metabolic stability and membrane permeability . This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic procedures. Researchers should handle this material with appropriate precautions in a laboratory setting.

Properties

CAS No.

1469-49-4

Molecular Formula

C8H11NO3

Molecular Weight

169.18 g/mol

IUPAC Name

(1R,6S)-6-carbamoylcyclohex-3-ene-1-carboxylic acid

InChI

InChI=1S/C8H11NO3/c9-7(10)5-3-1-2-4-6(5)8(11)12/h1-2,5-6H,3-4H2,(H2,9,10)(H,11,12)/t5-,6+/m0/s1

InChI Key

AZDKWAUSBOZMHG-NTSWFWBYSA-N

Isomeric SMILES

C1C=CC[C@H]([C@H]1C(=O)N)C(=O)O

Canonical SMILES

C1C=CCC(C1C(=O)N)C(=O)O

Origin of Product

United States

Preparation Methods

Diels-Alder Cycloaddition to Form 3-Cyclohexene-1-carboxylic Acid Intermediate

  • Reactants : 1,3-butadiene (diene) and acrylic acid (dienophile).
  • Reaction Type : [4+2] Diels-Alder cycloaddition.
  • Conditions :
    • Solvents: Aromatic hydrocarbons (toluene, benzene, xylene), alcohols (ethanol, methanol), or water.
    • Temperature range: Room temperature to 200 °C.
    • Molar ratio of 1,3-butadiene to acrylic acid: 1:1 to 1.4:1.
    • Polymerization inhibitors such as 4-tert-butylcatechol (TBC) or hydroquinone are used to prevent side polymerization.
  • Outcome : Formation of 3-cyclohexene-1-carboxylic acid with yields exceeding 95%.
  • Notes : The reaction is noted for its simplicity, minimal side reactions, and ease of by-product management.

Hydrogenation of 3-Cyclohexene-1-carboxylic Acid

  • Catalysts : Palladium (Pd) or platinum (Pt) catalysts, e.g., 3% or 5% Pd/C.
  • Conditions :
    • Temperature: Room temperature to 100 °C.
    • Hydrogen pressure: 10 psi to 150 psi.
    • Solvents: Ethanol, methanol, water, toluene, or xylene.
    • Solvent volume: 100% to 5000% relative to the volume of 3-cyclohexene-1-carboxylic acid.
  • Purpose : To reduce the double bond in the cyclohexene ring if needed for further transformations.
  • Yield : Up to 100% in some examples.

Introduction of Carbamoyl Group

  • The carbamoyl (-CONH2) group at the 6th carbon is introduced typically via amide formation reactions from corresponding acid derivatives or by reaction of appropriate intermediates with ammonia or ammonia sources.
  • One reported method involves the preparation of 1,2,3,6-tetrahydrophthalimide via:
    • Mixing 1,2,3,6-tetrahydrophthalic anhydride with an ammonia source under low temperature (0-30 °C) to form an intermediate.
    • Followed by dehydration ring-closure in the presence of solvent, cooling, and recrystallization to obtain the product with high purity and yield (~95% or higher).
  • This method avoids high-temperature heating, reducing side reactions and by-product formation, and is environmentally friendly due to ammonia recycling.

Analytical Data and Research Results

Step Conditions/Details Yield (%) Notes
Diels-Alder Reaction 1,3-butadiene + acrylic acid; solvent: toluene/benzene/xylene/ethanol/methanol/water; 25-200 °C >95 Use of polymerization inhibitors (TBC, hydroquinone) to prevent side reactions
Hydrogenation Pd/C catalyst; 25-100 °C; H2 pressure 10-150 psi; solvent: ethanol/methanol/toluene/xylene/water Up to 100 Catalyst loading and solvent choice affect yield and selectivity
Carbamoylation (Amide formation) Reaction of tetrahydrophthalic anhydride with ammonia source at 0-30 °C; dehydration ring closure ~95 Stepwise reaction avoids viscous byproducts; environmentally friendly; high purity

Notes on Reaction Optimization and Environmental Considerations

  • The stepwise approach in carbamoyl group introduction separates ring-opening and ring-closure reactions, minimizing side reactions and viscous byproduct formation.
  • Low-temperature reactions and solvent-based processes facilitate easy control and better selectivity.
  • Ammonia gas generated can be recycled, reducing waste and production costs.
  • Use of polymerization inhibitors during Diels-Alder reactions prevents polymer formation, improving yield and purity.
  • Hydrogenation conditions are mild, preventing over-reduction or degradation.

Chemical Reactions Analysis

Types of Reactions

Rac-(1R,6S)-6-carbamoylcyclohex-3-ene-1-carboxylic acid, cis, can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce amines. Substitution reactions can result in a variety of functionalized cyclohexene derivatives .

Scientific Research Applications

Rac-(1R,6S)-6-carbamoylcyclohex-3-ene-1-carboxylic acid, cis, has several scientific research applications:

Mechanism of Action

The mechanism by which rac-(1R,6S)-6-carbamoylcyclohex-3-ene-1-carboxylic acid, cis, exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and physiological responses .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

The following table and analysis highlight key similarities and differences between (1R,6S)-6-Carbamoyl-3-cyclohexene-1-carboxylic acid and analogous cyclohexene-carboxylic acid derivatives.

Compound Name & CAS Molecular Formula Substituents & Stereochemistry Molecular Weight (g/mol) Key Properties/Applications
(1R,6S)-6-Carbamoyl-3-cyclohexene-1-carboxylic acid (2028-12-8) C₈H₁₁NO₃ -COOH (C1), -CONH₂ (C6), (1R,6S) 169.18 High polarity, solubility in polar solvents; used in peptide mimetics
(1R,6S)-6-[(4-Acetylphenyl)carbamoyl]-3-cyclohexene-1-carboxylic acid C₁₆H₁₇NO₄ -COOH (C1), -CONH-(4-acetylphenyl) (C6), (1R,6S) 287.32 Enhanced lipophilicity; potential kinase inhibitor scaffold
6-Amino-3-cyclohexene-1-carboxylic acid (213986-70-0) C₇H₁₁NO₂ -COOH (C1), -NH₂ (C6), (1R,6R) or (1R,6S) 157.17 Basic amino group; precursor for chiral catalysts
6-[(Phenylamino)carbonyl]-3-cyclohexene-1-carboxylic acid (59157-31-2) C₁₄H₁₅NO₃ -COOH (C1), -CONH-phenyl (C6), (1R,6S) 245.28 Aromatic interactions; studied in polymer crosslinking
(1R,6S)-6-(tert-butoxycarbonylamino)cyclohex-3-enecarboxylic acid (1226812-49-2) C₁₂H₁₉NO₄ -COOH (C1), -Boc-NH (C6), (1R,6S) 265.29 Protected amino group; intermediate in peptide synthesis

Stereochemical and Conformational Differences

The (1R,6S) configuration in the target compound induces a specific chair conformation in the cyclohexene ring, stabilizing interactions with chiral environments (e.g., enzyme pockets). In contrast, the (1R,6R) diastereomer of 6-amino-3-cyclohexene-1-carboxylic acid adopts a distinct conformation, altering its binding affinity in catalytic applications .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.